molecular formula C21H25FN2O5S B2559934 N-(2,4-dimethoxyphenyl)-2-(1-((4-fluorophenyl)sulfonyl)piperidin-2-yl)acetamide CAS No. 1021090-32-3

N-(2,4-dimethoxyphenyl)-2-(1-((4-fluorophenyl)sulfonyl)piperidin-2-yl)acetamide

Cat. No.: B2559934
CAS No.: 1021090-32-3
M. Wt: 436.5
InChI Key: KCCKTBJWSVPKPU-UHFFFAOYSA-N
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Description

N-(2,4-dimethoxyphenyl)-2-(1-((4-fluorophenyl)sulfonyl)piperidin-2-yl)acetamide is a complex organic compound that belongs to the class of acetamides This compound is characterized by the presence of a piperidine ring, a sulfonyl group, and various aromatic substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-dimethoxyphenyl)-2-(1-((4-fluorophenyl)sulfonyl)piperidin-2-yl)acetamide typically involves multiple steps, including the formation of the piperidine ring, sulfonylation, and acetamide formation. Common synthetic routes may include:

    Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Sulfonylation: Introduction of the sulfonyl group can be done using sulfonyl chlorides in the presence of a base.

    Acetamide Formation: The final step involves the formation of the acetamide group through acylation reactions.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-dimethoxyphenyl)-2-(1-((4-fluorophenyl)sulfonyl)piperidin-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens, nitrating agents, sulfonating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or analgesic properties.

    Industry: Utilized in the development of new materials or as intermediates in chemical manufacturing.

Mechanism of Action

The mechanism of action of N-(2,4-dimethoxyphenyl)-2-(1-((4-fluorophenyl)sulfonyl)piperidin-2-yl)acetamide involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.

    Receptors: Binding to receptors on cell surfaces, leading to modulation of cellular signaling pathways.

    Ion Channels: Interaction with ion channels, affecting ion transport and cellular excitability.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,4-dimethoxyphenyl)-2-(1-((4-chlorophenyl)sulfonyl)piperidin-2-yl)acetamide
  • N-(2,4-dimethoxyphenyl)-2-(1-((4-bromophenyl)sulfonyl)piperidin-2-yl)acetamide

Uniqueness

N-(2,4-dimethoxyphenyl)-2-(1-((4-fluorophenyl)sulfonyl)piperidin-2-yl)acetamide is unique due to the presence of the fluorine atom in the sulfonyl group, which can significantly influence its chemical reactivity and biological activity compared to its chloro or bromo analogs.

Biological Activity

N-(2,4-dimethoxyphenyl)-2-(1-((4-fluorophenyl)sulfonyl)piperidin-2-yl)acetamide is a synthetic compound belonging to the piperidine class, recognized for its diverse biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's IUPAC name is N-(2,4-dimethoxyphenyl)-4-(4-fluorophenyl)sulfonylpiperazine-1-carboxamide. Its structure features a piperidine core with a sulfonyl group and two methoxy-substituted phenyl rings. This unique arrangement is thought to enhance its biological activity through improved receptor binding and selectivity.

The biological activity of this compound is primarily attributed to its interactions with various biological macromolecules, including receptors and enzymes. Piperidine derivatives often exhibit modulation of neurotransmitter systems, which can influence various physiological processes. The presence of the fluorophenyl and dimethoxyphenyl groups may enhance binding affinity to specific targets, potentially leading to increased therapeutic effects.

Antimicrobial Activity

Research has demonstrated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that related derivatives possess minimum inhibitory concentrations (MICs) as low as 0.22 μg/mL against various pathogens, indicating strong antibacterial activity .

Anticancer Activity

In vitro studies have evaluated the anticancer potential of piperidine derivatives against human leukemic cell lines (K562 and CEM). Some derivatives demonstrated notable antiproliferative effects with IC50 values ranging from 1.6 to 8.0 μM . This suggests that this compound may also possess significant anticancer properties.

Enzyme Inhibition

The compound has been investigated for its inhibitory effects on key enzymes such as acetylcholinesterase (AChE), which is crucial in neurodegenerative diseases. The sulfonamide moiety is known for its enzyme inhibition capabilities, potentially contributing to the compound's pharmacological profile .

Comparative Analysis with Similar Compounds

Compound NameStructureBiological Activity
N-(2,4-dimethoxyphenyl)-4-[(4-chlorophenyl)sulfonyl]-1-piperazinecarboxamideStructureAnticancer, Antimicrobial
N-(2,4-dimethoxyphenyl)-4-[(4-methylphenyl)sulfonyl]-1-piperazinecarboxamideStructureAnticancer

The unique combination of functional groups in this compound may confer distinct pharmacological properties compared to its analogs, enhancing potency or selectivity against specific biological targets.

Case Studies and Research Findings

  • Antibacterial Properties : A study examined the antimicrobial efficacy of various derivatives against Staphylococcus aureus and Staphylococcus epidermidis, highlighting the potential for developing new antibiotics based on this scaffold .
  • Anticancer Research : Another investigation focused on the synthesis of novel piperidine derivatives that showed promising results in inhibiting leukemic cell growth, suggesting a pathway for further development in cancer therapeutics .
  • Enzyme Inhibition Studies : The compound's ability to inhibit AChE was evaluated in a series of synthesized derivatives, revealing potential applications in treating Alzheimer's disease .

Properties

IUPAC Name

N-(2,4-dimethoxyphenyl)-2-[1-(4-fluorophenyl)sulfonylpiperidin-2-yl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25FN2O5S/c1-28-17-8-11-19(20(14-17)29-2)23-21(25)13-16-5-3-4-12-24(16)30(26,27)18-9-6-15(22)7-10-18/h6-11,14,16H,3-5,12-13H2,1-2H3,(H,23,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCCKTBJWSVPKPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)NC(=O)CC2CCCCN2S(=O)(=O)C3=CC=C(C=C3)F)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25FN2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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